molecular formula C12H16O6 B1662026 1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone CAS No. 65490-09-7

1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone

Cat. No.: B1662026
CAS No.: 65490-09-7
M. Wt: 256.25 g/mol
InChI Key: QRBAILXEWUGUQB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone involves several steps. One common synthetic route includes the reaction of 2,4-dimethoxyphenol with methoxymethyl chloride in the presence of a base to form 2,4-bis(methoxymethoxy)phenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .

Chemical Reactions Analysis

1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone involves its interaction with specific molecular targets. The hydroxyl and methoxymethoxy groups play a crucial role in its binding to enzymes and receptors, modulating their activities. The compound can inhibit or activate various biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O6/c1-8(13)12-10(14)4-9(17-6-15-2)5-11(12)18-7-16-3/h4-5,14H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBAILXEWUGUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OCOC)OCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446920
Record name 1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65490-09-7
Record name 1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of dimethoxymethane (66 mL, 745 mmol) and zinc bromide (0.5 g) in DCM (580 mL) was added drop wise acetyl chloride (53 mL, 745 mmol) during half an hour maintaining the temperature under 20° C. After stirring 3 hours at room temperature, the solution was diluted with DCM (1200 mL), then cooled at 5° C. before the portion wise addition of 1-(2,4,6-trihydroxyphenyl)ethanone (phloroacetophenone) (50 g, 208 mmol) followed by the drop wise addition of DIPEA (208 mL, 1.19 mol). The resulting cloudy solution was stirred overnight, and then was washed with a NH4Cl saturated solution followed by washing with 10% citric acid solution. After drying over Na2SO4, the solvent was removed and the residue (78 g) nearly pure was used for the next step.
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step One
Name
Quantity
580 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
208 mL
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In 200 ml of anhydrous tetrahydrofuran were dissolved 30 g of 2',4',6'-trihydroxyacetophenone and 115.0 g of N,N-diisopropylethylamine, and 50.2 g of chloromethyl methyl ether was gradually added to the solution under ice cooling over a period of 20 minutes and the reaction mixture was stirred under ice cooling for 1 hour and at room temperature for 4 hours to effect reaction. After the reaction, the reaction mixture was extracted with 3 l of ether, and the ether layer was washed with water (500 ml×3 times), shaken with a saturated aqueous solution of sodium chloride (300 ml×2 times), dried with anhydrous sodium sulfate, and filtered. The solvent was removed from the filtrate by distillation and the obtained residue was recrystallized from a mixed solvent of methanol and water to obtain 18.9 g (yield=41.4%) of 2'-hydroxy-4',6'-bis(methoxymethoxy)acetophenone in the form of a colorless prism.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
50.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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